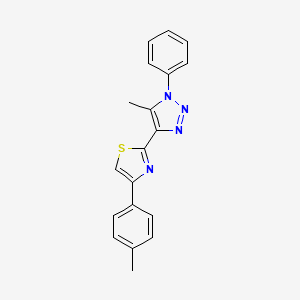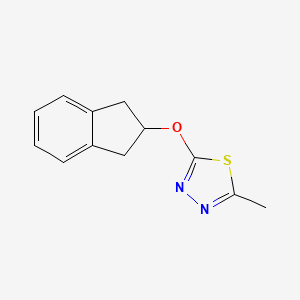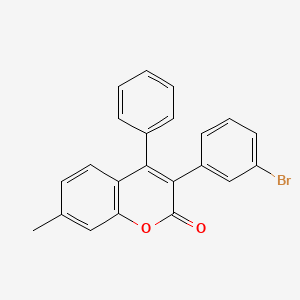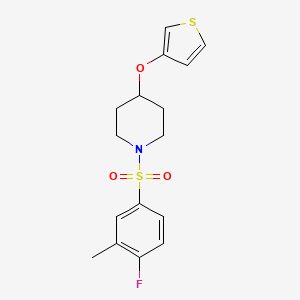
2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a useful research compound. Its molecular formula is C19H16N4S and its molecular weight is 332.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research by Abdelriheem, Mohamed, and Abdelhamid (2017) focuses on synthesizing new heterocyclic compounds, including derivatives of 1,3,4-thiadiazole and thiazole, which feature the 1,2,3-triazole moiety. This study emphasizes the diverse potential of these compounds in creating new chemical entities (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Antimicrobial Agents
Nalawade et al. (2019) synthesized a series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives, showcasing their potential as antimicrobial agents. These compounds demonstrated promising activity against various fungal infections, indicating their relevance in medical chemistry and drug development (Nalawade et al., 2019).
Antimycobacterial and Antibacterial Agents
Jagadale et al. (2020) explored the synthesis of new thiazole and pyrazole clubbed 1,2,3-triazol derivatives, assessing their effectiveness as antimycobacterial and antibacterial agents. This research underscores the importance of these compounds in addressing bacterial infections (Jagadale et al., 2020).
Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a study on the structural characterization of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. This research offers insights into the molecular structure of these compounds, contributing to our understanding of their chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Catalysis in Aqueous Media
Bumagin et al. (2018) explored the synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their application in palladium(II) complexes, used as high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media. This research demonstrates the potential of these compounds in catalytic processes, which could have wide-ranging applications in industrial chemistry (Bumagin et al., 2018).
Properties
IUPAC Name |
4-(4-methylphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-13-8-10-15(11-9-13)17-12-24-19(20-17)18-14(2)23(22-21-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZFVLTVVEBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)
![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)
![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

